molecular formula C10H20O3 B1594591 Ethyl 3-hydroxyoctanoate CAS No. 7367-90-0

Ethyl 3-hydroxyoctanoate

Cat. No. B1594591
CAS RN: 7367-90-0
M. Wt: 188.26 g/mol
InChI Key: VGWUJHSTGYCXQQ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxyoctanoate is a chemical compound with the molecular formula C10H20O3 . It has an average mass of 188.264 Da and a mono-isotopic mass of 188.141251 Da .


Molecular Structure Analysis

The InChI code for Ethyl 3-hydroxyoctanoate is 1S/C10H20O3/c1-3-5-6-7-9(11)8-10(12)13-4-2/h9,11H,3-8H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

Ethyl 3-hydroxyoctanoate has a density of 1.0±0.1 g/cm3, a boiling point of 277.5±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . Its enthalpy of vaporization is 59.9±6.0 kJ/mol, and it has a flash point of 108.7±12.6 °C . The index of refraction is 1.443, and it has a molar refractivity of 51.6±0.3 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 8 freely rotating bonds .

Scientific Research Applications

Synthesis of Bicyclic Tetrahydropyrans Ethyl 3-hydroxyoctanoate is used in the synthesis of bicyclic oxygen heterocycles, such as tetrahydropyrans, which have relevance in organic chemistry and potentially in pharmacology. For instance, methyl (4E,7R)-7-hydroxyoctanoate, derived from ethyl (R)-3-hydroxybutanoate, reacts with aldehydes to yield these heterocycles with high stereoselectivity and good yields (Elsworth & Willis, 2008).

Role in Asymmetric Synthesis In the field of asymmetric synthesis, ethyl 3-hydroxyoctanoate is involved in producing compounds like (2R,3S)-2,3-Epoxyoctanal, a key intermediate in the synthesis of leukotrienes. This process includes the asymmetric reduction of ethyl 3-chloro-2-oxooctanoate, demonstrating the compound's utility in creating stereochemically complex molecules (Tsuboi, Furutani, & Takeda, 1987).

Chemical and Sensory Characteristics in Wine Research has explored the chemical and sensory characteristics of related compounds like ethyl 2-hydroxy-3-methylbutanoate in wines. These studies provide insights into the role of such compounds in the esterase activity of lactic acid bacteria and their impact on wine's fruity aroma (Gammacurta et al., 2018).

Enantiomeric Distribution in Wine Research on enantiomers of ethyl 3-hydroxybutanoate, a closely related compound, in commercial wines, using chiral gas chromatography, has provided insights into the enantiomeric distribution of such compounds in red and white wines. These studies help understand the organoleptic impact of these compounds on wine aroma (Lytra et al., 2014).

Glycoconjugates in Cape Gooseberry Fruits Ethyl 3-hydroxyoctanoate has been identified in the fruits of cape gooseberry (Physalis peruviana), where it serves as a precursor to important aroma volatiles. The isolation of related glycoconjugates from these fruits contributes to understanding the biochemistry of fruit aroma compounds (Mayorga et al., 2002).

Tissue Engineering Materials In the realm of biomaterials and tissue engineering, polyhydroxyalkanoates (PHAs) like poly 3-hydroxyoctanoate have shown promise. These biodegradable polyesters, produced by microorganisms, are used in medical devices and tissue engineering, showcasing the versatility of ethyl 3-hydroxyoctanoate derivatives in biomedical applications (Chen & Wu, 2005).

Safety And Hazards

Ethyl 3-hydroxyoctanoate is labeled with the GHS07 pictogram, and its hazard statements include H315, H319, and H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and wearing protective gloves and eye/face protection .

properties

IUPAC Name

ethyl 3-hydroxyoctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-3-5-6-7-9(11)8-10(12)13-4-2/h9,11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWUJHSTGYCXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864046
Record name Ethyl 3-hydroxyoctanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless clear liquid; Wine-like aroma with fruity floral notes
Record name Ethyl 3-hydroxyoctanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1933/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

275.00 to 276.00 °C. @ 760.00 mm Hg
Record name Ethyl (±)-3-hydroxyoctanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Ethyl 3-hydroxyoctanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1933/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.947-0.955 (20°)
Record name Ethyl 3-hydroxyoctanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1933/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 3-hydroxyoctanoate

CAS RN

7367-90-0
Record name Ethyl 3-hydroxyoctanoate
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Record name Ethyl 3-hydroxyoctanoate
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Record name Ethyl 3-hydroxyoctanoate
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Record name Ethyl 3-hydroxyoctanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.109
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Record name ETHYL 3-HYDROXYOCTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RC31Z1JXT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Ethyl (±)-3-hydroxyoctanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

7.64 g (0.117 mol) of zinc pretreated as described in Reference Example 1 were suspended in 50 ml of toluene, the mixture was heated to 83° C., the heat source was subsequently removed and a mixture of 11.4 ml (0.103 mol) of ethyl bromoacetate and 11.23 ml (0.0935 mol) of hexanal was added dropwise over a period of 30 minutes. After a brief induction phase, rigorous foaming and heating of the reaction mixture to 110° C. was observed. After all the mixture had been added, the resulting suspension was cooled to 8° C. by means of an ice/water mixture, after which 15 ml of 50% strength sulfuric acid was added dropwise at such a rate that the temperature of the suspension did not exceed 35° C. After phase separation, the organic phase was washed twice with 15 ml of water and dried over sodium sulfate. After filtration and removal of all volatile constituents on a rotary evaporator at 50° C./5 torr, the residue obtained was distilled in an oil pump vacuum at 2.5 torr. The fraction comprising ethyl 3-hydroxyoctanoate went over at 88-93° C. Yield: 12.25 g (70%).
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
11.23 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
7.64 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
T Beuerle, P Schreier, P Brunerie, C Bicchi, W Schwab - Phytochemistry, 1996 - Elsevier
… (R)-enriched 1 (encantiomeric excess (ee) = 56%) was synthesized by yeast reduction of ethyl 3-oxooctanoate to (R)-ethyl 3-hydroxyoctanoate 3 followed by reduction with LiA1H 4. …
Number of citations: 28 www.sciencedirect.com
J Jaksic, S Ostojic, D Micic… - … Journal of Energy …, 2020 - Wiley Online Library
… 3-Hydroxyoctanoic acid was prepared starting from ethyl-3-hydroxyoctanoate (1 g, 5.3 mmol) according to the described procedure (yield: 0.84 g, 99%). This substance is an oil at room …
Number of citations: 6 onlinelibrary.wiley.com
M Santos, J Gangoiti, MJ Llama, JL Serra… - Journal of Molecular …, 2012 - Elsevier
… Besides, the activity of mcl-PHA depolymerase toward transesterification and esterification of ethyl-3-hydroxyoctanoate, lauric acid, (R,S)-β-BL, LLA and DLA has been studied. …
Number of citations: 17 www.sciencedirect.com
T Beuerle, W Schwab - Zeitschrift für Lebensmitteluntersuchung und …, 1997 - Springer
… In the apple cultivars Noel des Champs and Red Delicious chiral evaluation of ethyl 3-hydroxyoctanoate (2) and ethyl 5(Z)-3-hydroxyoctenoate (5) two possible intermediates of the 1,3-…
Number of citations: 21 link.springer.com
H Mayorga, C Duque, H Knapp, P Winterhalter - Phytochemistry, 2002 - Elsevier
… The 3-O-β-d-glucopyranosyl-(1→6)-β-d-glucopyranoside of ethyl 3-hydroxyoctanoate and the … can be considered as immediate precursors of ethyl 3-hydroxyoctanoate and butyl 3-…
Number of citations: 55 www.sciencedirect.com
K Umano, Y Hagi, K Nakahara, A Shoji… - Journal of Agricultural …, 1992 - ACS Publications
Volatile constituents of green and ripened pineapples were isolated and identified by gas chromatography and gas chromatography/mass spectrometry. The numbers of volatiles found …
Number of citations: 142 pubs.acs.org
G Allegrone, M Barbeni - Flavour and fragrance journal, 1992 - Wiley Online Library
… A homologous series of 3-hydroxybutanoates (methyl, ethyl, butyl and hexyl) was detected; these, together with ethyl 3-hydroxyhexanoate and ethyl 3-hydroxyoctanoate, have all …
Number of citations: 31 onlinelibrary.wiley.com
S Elss, C Preston, C Hertzig, F Heckel… - LWT-Food Science and …, 2005 - Elsevier
The flavour profile of juices made from fresh-cut pineapple fruits (n=19; Costa Rica, Ghana, Honduras, Ivory Coast, Philippines, La Réunion, South Africa, Thailand) was studied in …
Number of citations: 177 www.sciencedirect.com
MS Cuesta - 2012 - dialnet.unirioja.es
… venezuelae SO1 slightly promoted the transacylation of substrates showing an alkyl moiety, such as lauric acid and ethyl-3-hydroxyoctanoate, yielding only 8% and 9% of conversion …
Number of citations: 0 dialnet.unirioja.es
M Santos, J Gangoiti, H Keul, M Möller, JL Serra… - Applied microbiology …, 2013 - Springer
… venezuelae SO1 slightly promoted the transacylation of substrates showing an alkyl moiety, such as lauric acid and ethyl-3-hydroxyoctanoate, while no conversion was observed using …
Number of citations: 28 link.springer.com

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